molecular formula C41H64O17S B1261577 Zygophyloside P

Zygophyloside P

Cat. No. B1261577
M. Wt: 861 g/mol
InChI Key: XWXIOLSFMICCLT-SYJOHFDQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Zygophyloside P is a natural product found in Zygophyllum fabago with data available.

Scientific Research Applications

Antimicrobial and Anti-Cancer Potential

Zygophyllum coccineum, containing Zygophyloside P, demonstrates significant antimicrobial and anti-cancer properties. A study conducted by (Mohammed et al., 2021) revealed the plant's aqueous-ethanolic extract, enriched with secondary metabolites including Zygophyloside P, to possess strong biofilm obliteration activity and cytotoxic effects against various cancer cell lines. This supports its use in traditional medicine for treating infections and possibly in cancer therapy.

Anti-Inflammatory Activities

The major phenolics in Zygophyllum simplex, which may include Zygophyloside P, have been studied for their anti-inflammatory activities. Research by (Abdallah & Esmat, 2017) found these compounds to be effective in reducing inflammation markers in vitro, supporting the traditional use of Zygophyllum species in treating inflammatory conditions.

Cardioprotective Effects

A study by (Feriani et al., 2020) on Zygophyllum album, which may contain Zygophyloside P, demonstrated its potential in protecting against myocardial damage. This cardioprotective effect was attributed to the plant's ability to improve oxidative status and reduce inflammatory cytokines production, potentially through compounds like Zygophyloside P.

Hypoglycemic Effects

Zygophyllum gaetulum, possibly containing Zygophyloside P, has shown hypoglycemic effects in patients with non-insulin-dependent diabetes mellitus. (Jaouhari et al., 1999) reported significant blood glucose reduction in patients treated with the plant extract, highlighting its potential as a natural treatment for diabetes.

Role in Metabolism and Drug Interaction

Peganum harmala, part of the Zygophyllaceae family and potentially containing Zygophyloside P, was studied by (El Gendy & El-Kadi, 2009) for its effect on cytochrome P450 gene expression. This research suggests that Zygophyloside P could influence drug metabolism and interactions.

properties

Product Name

Zygophyloside P

Molecular Formula

C41H64O17S

Molecular Weight

861 g/mol

IUPAC Name

(1S,2R,4aS,6aR,6aR,6bR,8aR,10S,12aR,14bS)-10-[(2S,3R,4S,5R)-4,5-dihydroxy-3-sulfooxyoxan-2-yl]oxy-1,2,6b,9,9,12a-hexamethyl-4a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-6a-carboxylic acid

InChI

InChI=1S/C41H64O17S/c1-19-9-14-40(36(50)57-33-31(47)30(46)29(45)23(17-42)55-33)15-16-41(35(48)49)21(27(40)20(19)2)7-8-25-38(5)12-11-26(37(3,4)24(38)10-13-39(25,41)6)56-34-32(58-59(51,52)53)28(44)22(43)18-54-34/h7,19-20,22-34,42-47H,8-18H2,1-6H3,(H,48,49)(H,51,52,53)/t19-,20+,22-,23-,24+,25-,26+,27+,28+,29-,30+,31-,32-,33+,34+,38+,39-,40+,41-/m1/s1

InChI Key

XWXIOLSFMICCLT-SYJOHFDQSA-N

Isomeric SMILES

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O[C@H]6[C@@H]([C@H]([C@@H](CO6)O)O)OS(=O)(=O)O)C)C)[C@@H]2[C@H]1C)C(=O)O)C(=O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O

Canonical SMILES

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(CO6)O)O)OS(=O)(=O)O)C)C)C2C1C)C(=O)O)C(=O)OC7C(C(C(C(O7)CO)O)O)O

synonyms

zygophyloside P

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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